(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride
Description
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride (CAS 158388-51-3) is a fluorinated organic compound with the molecular formula C₇H₆ClF₄N and a molecular weight of 215.58 g/mol . It is a hydrochloride salt of a primary amine featuring a tetrafluorophenyl group attached to a methylamine backbone. The compound is classified as a fluorinated building block, widely used in organic synthesis, medicinal chemistry, and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance stability and reactivity in catalytic reactions . Key properties include:
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N.ClH/c8-4-1-5(9)7(11)3(2-12)6(4)10;/h1H,2,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEXYUJGMYZFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CN)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158388-51-3 | |
| Record name | Benzenemethanamine, 2,3,5,6-tetrafluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158388-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride typically involves the reaction of 2,3,5,6-tetrafluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to an amine . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenylmethanamines.
Scientific Research Applications
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, potentially leading to inhibitory effects on enzyme activity or receptor signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
The following table compares (2,3,5,6-tetrafluorophenyl)methanamine hydrochloride with structurally related methanamine hydrochlorides:
Key Observations :
- Fluorinated derivatives (e.g., tetrafluorophenyl, trifluoromethyl) exhibit higher molecular weights due to fluorine atoms.
- Non-fluorinated analogs (e.g., dihydroxyphenyl) are lighter and often used in biochemical applications .
Reactivity in Catalytic Reactions
The tetrafluorophenyl group in this compound enhances electron-deficient character, making it highly reactive in Pd-catalyzed C–H bond arylation compared to non-fluorinated analogs. demonstrates its superior reactivity over N-methyl-N-(2,3,5,6-tetrafluorobenzyl)acetamide in coupling with 4-bromobenzonitrile . In contrast, non-fluorinated methanamines (e.g., benzylamine derivatives) show lower reactivity due to reduced electron withdrawal.
Physical and Chemical Properties
Note: Fluorine atoms improve thermal stability and resistance to metabolic degradation, making the compound suitable for high-temperature reactions .
Cost and Availability
| Compound | Price (50 mg) | Supplier |
|---|---|---|
| (2,3,5,6-Tetrafluorophenyl)methanamine HCl | 478 € | CymitQuimica |
| (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl | 500 € | Parchem |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | ~200 € (estimated) | Commercial vendors |
Fluorinated building blocks are 2–3× more expensive than non-fluorinated analogs due to complex synthesis and purification .
Biological Activity
(2,3,5,6-Tetrafluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of four fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems, making it a subject of interest for various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C7H6F4N·HCl. The highly electronegative fluorine substituents significantly influence the compound's chemical behavior, enhancing its reactivity and stability compared to non-fluorinated analogs. These properties are crucial for its potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity. Compounds with similar structures have been investigated for their potential as:
- Antimicrobial agents
- Anti-inflammatory drugs
- Antitumor compounds
The biological activity of this compound can be attributed to its ability to interact with various molecular targets such as enzymes and receptors. The amine functional group allows for hydrogen bonding and ionic interactions, while the fluorinated aromatic ring enhances membrane permeability.
1. Antitumor Activity
A study investigating the effects of this compound on glioblastoma multiforme cell lines demonstrated moderate cytotoxicity. The MTT assay revealed that the compound exhibited significant inhibitory activity against T98G and U-118 MG cell lines compared to control groups .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| T98G | 25 | 48 hours |
| U-118 MG | 30 | 48 hours |
2. Antimicrobial Properties
Another study highlighted the antimicrobial activity of related fluorinated compounds. It was found that these compounds exhibited enhanced antibacterial effects against Gram-positive bacteria due to their lipophilic nature, which facilitates better cell membrane penetration.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Nucleophilic substitution reactions involving fluorinated phenols.
- Reductive amination techniques using tetrafluorobenzaldehyde and amines.
Each method varies in yield and purity depending on the reaction conditions employed.
Applications
The potential applications of this compound extend across several fields:
- Medicinal Chemistry : Development of new therapeutic agents targeting cancer and infectious diseases.
- Chemical Biology : Use as a probe in biological studies to understand enzyme interactions.
- Material Science : Exploration of its properties in creating novel materials with specific functionalities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
